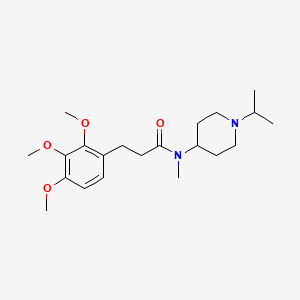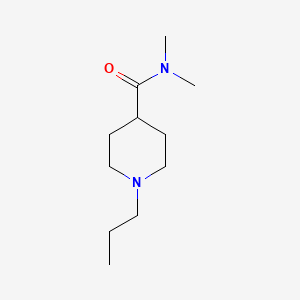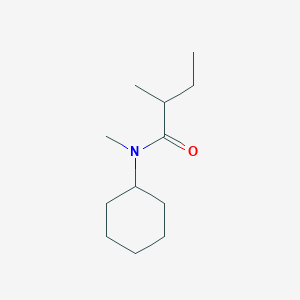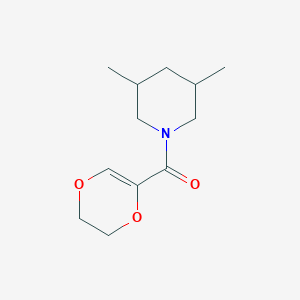![molecular formula C15H16F3N3O B7545173 N-[2-(1-methylimidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7545173.png)
N-[2-(1-methylimidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-methylimidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical studies as a potential treatment for B-cell malignancies.
Mechanism of Action
BTK is a key mediator of B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways that promote cancer cell survival and proliferation. TAK-659 has also been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-tumor effects.
Biochemical and physiological effects:
TAK-659 has been shown to have potent anti-tumor effects in preclinical models of B-cell malignancies. It inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of cancer cells. TAK-659 has also been shown to induce apoptosis in cancer cells, further contributing to its anti-tumor effects. In addition, TAK-659 has been shown to have minimal off-target effects and is well-tolerated in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. TAK-659 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings. Another limitation is the potential for resistance to develop over time, which may require combination therapy or the development of new BTK inhibitors.
Future Directions
There are several potential future directions for the development of TAK-659 and other BTK inhibitors. One area of focus is the optimization of dosing regimens to maximize efficacy and minimize toxicity. Another area of focus is the development of combination therapies that target multiple signaling pathways in cancer cells. In addition, there is ongoing research into the role of BTK in other diseases, such as autoimmune disorders and inflammatory conditions, which may lead to new therapeutic applications for BTK inhibitors like TAK-659.
Synthesis Methods
The synthesis of TAK-659 involves a multi-step process that has been described in detail in several research articles. The key steps involve the reaction of 2-(1-methylimidazol-2-yl)ethylamine with 4-(trifluoromethyl)phenylacetyl chloride to form the intermediate N-[2-(1-methylimidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide. The final compound is obtained by purification through column chromatography.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of cancer cells. TAK-659 has also demonstrated synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.
properties
IUPAC Name |
N-[2-(1-methylimidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O/c1-21-9-8-19-13(21)6-7-20-14(22)10-11-2-4-12(5-3-11)15(16,17)18/h2-5,8-9H,6-7,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJLSVWBYNGAAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCNC(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-methylimidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide](/img/structure/B7545092.png)
![4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole](/img/structure/B7545099.png)
![N-methyl-4-oxo-N-[phenyl(pyridin-2-yl)methyl]pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7545107.png)



![2-bromo-2,2-difluoro-N-[[3-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7545129.png)
![1-[1-(Pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7545134.png)

![4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile](/img/structure/B7545148.png)
![N-[2-fluoro-5-[(5-methylthiophen-2-yl)sulfonylamino]phenyl]cyclohexanecarboxamide](/img/structure/B7545154.png)
![2-(2-chlorophenyl)-N-[(1,1-dioxothiolan-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7545178.png)

![1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-[2-(2,4,6-trimethylphenyl)ethyl]urea](/img/structure/B7545186.png)